8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione
CAS No.:
Cat. No.: VC14832028
Molecular Formula: C14H15N5O2
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N5O2 |
|---|---|
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione |
| Standard InChI | InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3 |
| Standard InChI Key | MTJLYAFFHYBWPU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC3=C(C=CC(=C3)N(C)C)N=C2C(=O)N(C1=O)C |
Introduction
Chemical Identity and Nomenclature
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅N₅O₂ | |
| Molar Mass | 285.3 g/mol | |
| Canonical SMILES | Not reported | – |
| Topological Polar Surface Area | Estimated 85-90 Ų | – |
Tautomerism and Crystallography
The benzo[g]pteridine-2,4-dione scaffold is known to exhibit tautomerism, as demonstrated in studies of its unsubstituted analog, 1H-benzo[g]pteridine-2,4-dione (alloxazine). X-ray diffraction data confirm that the solid-state structure favors the alloxazine tautomer (1H-form) over the isoalloxazine (10H-form) due to intramolecular hydrogen bonding patterns . For 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, steric and electronic effects from the methyl and dimethylamino groups likely stabilize a specific tautomer, though experimental crystallographic data remain unavailable.
Physicochemical Properties
Thermal Stability
Although melting point data for 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione are unreported, related compounds such as lumichrome (7,8-dimethylbenzo[g]pteridine-2,4-dione) exhibit high thermal stability, with a melting point of 300°C . The additional methyl and dimethylamino substituents in the target compound may slightly lower the melting point due to increased molecular symmetry disruption.
Solubility and Partitioning
The compound’s solubility profile is inferred from structural analogs. Lumichrome shows limited aqueous solubility (soluble in basic solutions and dimethyl sulfoxide) , while the dimethylamino group in 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione may enhance solubility in polar aprotic solvents like DMF or DMSO. LogP values remain uncharacterized but are expected to be higher than lumichrome’s (estimated ~1.5) due to the hydrophobic dimethylamino group.
Functional Applications and Biological Relevance
Photochemical Behavior
Pteridine derivatives are renowned for their fluorescence properties. Lumichrome, for instance, emits blue fluorescence under UV light and participates in redox cycling . The dimethylamino group in 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione likely red-shifts absorption and emission spectra, making it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes.
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